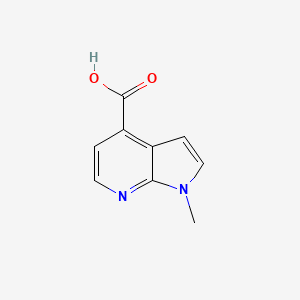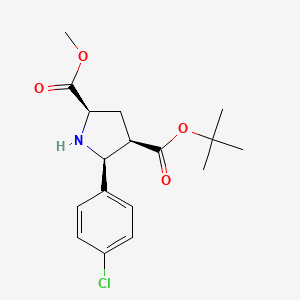
Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzyl group and a 3-methoxyphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the benzyl group, and the 3-methoxyphenyl group can all participate in various chemical reactions .Applications De Recherche Scientifique
Pharmacophore Development
- Results : SAR studies have shown that certain configurations and substituents on the pyrrolidine ring lead to different biological activities .
Enantioselective Synthesis
- Results : The spatial orientation of substituents can result in drug candidates with distinct biological profiles due to different binding modes to proteins .
Environmental Chemistry
These applications are speculative and based on the general properties of pyrrolidine derivatives. For specific details about “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” and its applications, consulting the latest scientific literature is necessary. The review article “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” provides an in-depth analysis of the pyrrolidine ring in medicinal chemistry and might offer more detailed insights into its applications .
Orientations Futures
The future directions for “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
Propriétés
IUPAC Name |
(3R,4S)-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOJYCXBWSOAW-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916795 | |
| Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
939757-61-6 | |
| Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)




![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1388123.png)
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate](/img/structure/B1388125.png)


